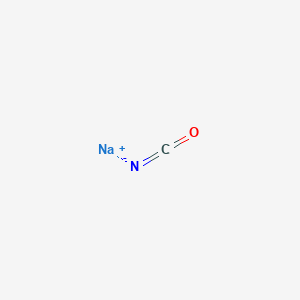
1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a trifluoromethyl-cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The trifluoromethyl-cyclopropyl group can be synthesized through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.
Substitution on Benzene Ring: The cyclopropyl group is then introduced to the benzene ring through a substitution reaction, often facilitated by a catalyst.
Chlorination: The final step involves the chlorination of the benzene ring at the desired position to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The benzene ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Aplicaciones Científicas De Investigación
1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl-cyclopropyl group can enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-(1-difluoromethyl-cyclopropyl)-benzene
- 1-Chloro-2-(1-trifluoromethyl-cyclobutyl)-benzene
- 1-Bromo-2-(1-trifluoromethyl-cyclopropyl)-benzene
Uniqueness
1-Chloro-2-(1-trifluoromethyl-cyclopropyl)-benzene is unique due to the presence of the trifluoromethyl-cyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Propiedades
IUPAC Name |
1-chloro-2-[1-(trifluoromethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c11-8-4-2-1-3-7(8)9(5-6-9)10(12,13)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPYUVCMHBBDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4'-Butyl-N-hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B8045850.png)
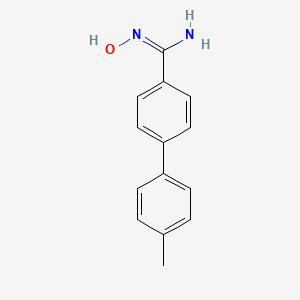
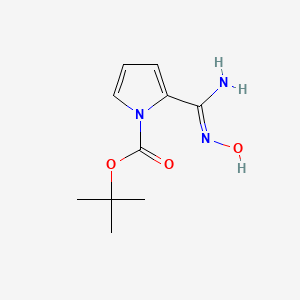

![(3'aR,4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8045935.png)

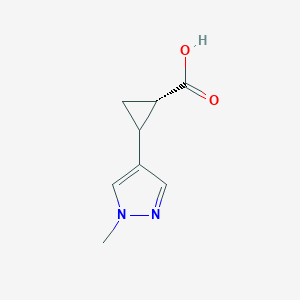


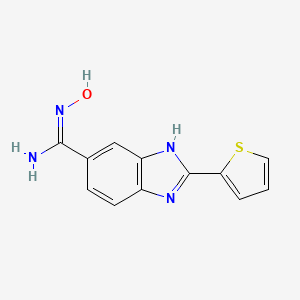
![N-[1-(hydroxyamino)isoquinolin-3-yl]hydroxylamine](/img/structure/B8045868.png)

![2-Phenyl-3-methylimidazo[1,2-b]thiazole](/img/structure/B8045909.png)
